molecular formula C19H18F3N3O3S2 B2513833 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877654-35-8

2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2513833
M. Wt: 457.49
InChI Key: KZTZPQQAPKXKLX-UHFFFAOYSA-N
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Description

2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H18F3N3O3S2 and its molecular weight is 457.49. The purity is usually 95%.
BenchChem offers high-quality 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Electronic Properties

Compounds with thienopyrimidine cores are of significant interest in materials science and medicinal chemistry due to their electronic and structural properties. For instance, thienopyrimidines exhibit promising applications in nonlinear optics (NLO) due to their electronic distribution and capacity to interact with light. The presence of a trifluoromethoxy phenyl group could further modulate the electronic properties of the molecule, enhancing its NLO characteristics. Studies on similar heterocyclic compounds have demonstrated their potential in optoelectronic devices and as components in photovoltaic cells due to their ability to manipulate light absorption and electron mobility (Hussain et al., 2020).

Enzymatic Activity Modulation

The incorporation of a pyrrolidinyl group into the compound suggests potential interactions with biological molecules, including enzymes. Compounds with similar structures have been studied for their ability to modulate enzymatic activities, which could be useful in designing inhibitors or activators for specific enzymes involved in disease processes. Although specific activities for this compound are not detailed, related research on pyrazolopyrimidinyl derivatives has shown effects on enzymatic reactivity, indicating a potential research avenue for this compound in understanding enzyme mechanisms or developing therapeutic agents (Mohamed Abd & Gawaad Awas, 2008).

Anticancer and Antimicrobial Research

The structural features of this compound, particularly the thienopyrimidin-4(3H)-one core, are consistent with structures that have been explored for their anticancer and antimicrobial activities. Research on thienopyrimidine derivatives has revealed their potential as anticancer agents, with some structures showing activity against various cancer cell lines. This suggests that the compound could be of interest in the development of new anticancer therapeutics, pending further research to determine its efficacy and specificity (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3S2/c20-19(21,22)28-13-5-3-12(4-6-13)25-17(27)16-14(7-10-29-16)23-18(25)30-11-15(26)24-8-1-2-9-24/h3-6H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTZPQQAPKXKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC(F)(F)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

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